methyl 2-[(2Z)-2-[(1,3-benzothiazole-2-carbonyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
methyl 2-[(2Z)-2-[(1,3-benzothiazole-2-carbonyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that features a benzo[d]thiazole core structure
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit a wide range of biological activities . They have been found to interact with various enzymes and receptors, influencing numerous biochemical pathways.
Mode of Action
Benzothiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds, hydrogen bonds, or hydrophobic interactions .
Biochemical Pathways
Benzothiazole derivatives have been found to affect a variety of biochemical pathways. They have shown antimicrobial, antifungal, antioxidant, anti-proliferative, anti-convulsant, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, anti-malarial, hypoglycemic, anti-inflammatory activities, and more . The specific pathways affected by this compound would depend on its exact structure and the nature of its target.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the wide range of activities exhibited by benzothiazole derivatives, the effects could potentially involve changes in enzyme activity, alterations in signal transduction pathways, or effects on cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-[(1,3-benzothiazole-2-carbonyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common method includes the temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with carbon disulfide (CS2) in the presence of dimethyl sulfoxide (DMSO). This reaction proceeds without the need for external catalysts, transition metals, bases, ligands, or oxidants, making it an efficient and environmentally friendly process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and high step economy are likely to be applied to scale up the synthesis process, ensuring minimal environmental impact and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2Z)-2-[(1,3-benzothiazole-2-carbonyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d]thiazole core, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-[(2Z)-2-[(1,3-benzothiazole-2-carbonyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where benzo[d]thiazole derivatives have shown efficacy.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or improved stability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d]thiazole derivatives, such as benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones . These compounds share the benzo[d]thiazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
What sets methyl 2-[(2Z)-2-[(1,3-benzothiazole-2-carbonyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate apart is its unique combination of functional groups, which confer specific reactivity and potential applications. The presence of both carbonyl and sulfonyl groups allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-[2-(1,3-benzothiazole-2-carbonylimino)-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S3/c1-27-16(23)10-22-13-8-7-11(30(2,25)26)9-15(13)29-19(22)21-17(24)18-20-12-5-3-4-6-14(12)28-18/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMMSHKCJGFBSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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